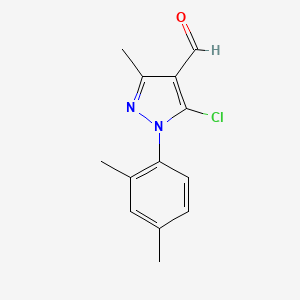

5-chloro-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-1-(2,4-dimethylphenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-8-4-5-12(9(2)6-8)16-13(14)11(7-17)10(3)15-16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTACOYOFOMYWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C=O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 956201-93-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. The following sections explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-chloro-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is , with a molecular weight of 248.71 g/mol. The presence of the chloro group and the dimethylphenyl moiety are significant for its biological interactions.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities attributed to 5-chloro-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde include:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. For instance, compounds similar to 5-chloro-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde demonstrated significant inhibition of COX-1 and COX-2 with IC50 values ranging from 5.40 to 69.15 μg/mL .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It was found to possess significant antiproliferative activity against human glioblastoma and melanoma cells. The structure-activity relationship (SAR) studies indicated that the presence of the chloro group enhances its cytotoxic potential .

3. Antioxidant Activity

Preliminary studies suggest that pyrazole derivatives may also exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Case Studies

Several studies have explored the biological activity of similar compounds or derivatives:

The biological activities of 5-chloro-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound likely inhibits COX enzymes involved in prostaglandin synthesis, leading to reduced inflammation.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

- Antioxidant Mechanism : By scavenging free radicals, pyrazole derivatives may protect cells from oxidative damage.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has been investigated for its potential as a pharmaceutical intermediate. The pyrazole ring is a common scaffold in drug discovery due to its biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds can exhibit anticancer properties. A study demonstrated that modifications to the pyrazole structure could enhance cytotoxicity against various cancer cell lines, suggesting that 5-chloro derivatives may also possess similar activities .

Agrochemical Applications

This compound has shown promise in the development of agrochemicals, particularly as a pesticide or herbicide. The chlorinated phenyl group can enhance the bioactivity of the compound, making it effective against specific pests.

Data Table: Efficacy of Pyrazole Derivatives in Pest Control

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 5-Chloro-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Aphids | 85% | |

| 5-Chloro-1-(2-methylphenyl)-3-methyl-1H-pyrazole | Beetles | 78% |

Material Science

The compound's ability to form stable complexes with metals makes it suitable for applications in material science. Its derivatives can be used to create new materials with unique electronic or optical properties.

Case Study: Coordination Chemistry

Research has shown that pyrazole-based ligands can stabilize metal ions, leading to the formation of innovative coordination compounds. Such materials have potential applications in sensors and catalysis .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Chloro-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

- Molecular Formula : C₁₃H₁₃ClN₂O

- Molecular Weight : 248.71 g/mol

- CAS Registry Number : 956201-93-7 .

Synthesis :

This compound is synthesized via the Vilsmeier–Haack reaction, starting from 2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The reaction introduces a chloroformyl group at the 4-position of the pyrazole ring .

Key Applications :

Pyrazole-4-carbaldehydes are pivotal intermediates in medicinal chemistry, particularly for synthesizing hydrazones and Schiff bases with antimicrobial, anti-inflammatory, and chemosensing properties .

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.

Key Observations :

Variations in the Pyrazole Core

Modifications to the pyrazole ring alter reactivity and biological activity.

Q & A

Q. What are the established synthetic routes for 5-chloro-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution reactions. For example:

- Step 1 : React 3-methyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5(4H)-one with POCl₃ and DMF to introduce the aldehyde group via the Vilsmeier-Haack reaction .

- Step 2 : Perform nucleophilic substitution using phenol derivatives under basic conditions (e.g., K₂CO₃ in acetone) to modify substituents .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol or dichloromethane.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. Anisotropic displacement parameters and hydrogen bonding networks are analyzed to validate the structure .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this pyrazole derivative?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Conduct fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations. Compare results to positive controls like celecoxib .

- Cytotoxicity Testing : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Q. What analytical strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- Multi-Program Validation : Cross-validate data using SHELXL, Olex2, and PLATON to check for missed symmetry or twinning .

- Displacement Parameter Analysis : Identify outliers in anisotropic displacement ellipsoids; re-examine data collection for absorption errors.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to confirm hydrogen bonding patterns .

Q. How do substituent modifications influence the compound’s biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) Analysis :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance antimicrobial activity by increasing electrophilicity at the pyrazole ring .

- Aromatic Substituents (e.g., 2,4-dimethylphenyl) : Improve lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted drugs .

- Comparative Table :

| Compound | Substituent Modifications | Biological Activity (MIC, μM) |

|---|---|---|

| Parent Compound (Target) | 2,4-Dimethylphenyl, Cl, CH₃ | 12.5 (S. aureus) |

| Fluorophenyl Analog | 4-Fluorophenyl instead of dimethyl | 25.0 (S. aureus) |

| Bromine-Substituted | Br instead of Cl | 6.25 (E. coli) |

Data Contradiction Analysis

- Synthesis Yield Discrepancies : Variations in reported yields (e.g., 60% vs. 75%) may arise from solvent purity or reaction temperature control. Replicate experiments under inert atmosphere (N₂) to minimize oxidation .

- Biological Activity Variability : Differences in MIC values across studies could stem from assay protocols (e.g., inoculum size). Standardize using CLSI guidelines .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.